2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4
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Overview
Description
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 is a deuterated derivative of 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol. This compound is often used in pharmaceutical research as a reference standard and impurity marker. The presence of deuterium atoms makes it particularly useful in mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzhydryl chloride and piperazine.
Reaction: The 4-chlorobenzhydryl chloride is reacted with piperazine in the presence of a base such as sodium hydroxide to form 4-[(4-chlorophenyl)phenylmethyl]piperazine.
Deuteration: The piperazine derivative is then subjected to deuteration using deuterium oxide (D2O) to replace the hydrogen atoms with deuterium.
Final Step: The deuterated piperazine derivative is reacted with ethylene oxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a marker in pharmacokinetic studies.
Industry: Used in the development and quality control of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The deuterium atoms enhance the stability and detection of the compound in analytical studies.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine used to treat allergies.
Hydroxyzine: Another antihistamine with sedative properties.
Levocetirizine: A more potent enantiomer of cetirizine.
Uniqueness
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 is unique due to its deuterium atoms, which provide enhanced stability and improved analytical detection. This makes it particularly valuable in research settings where precise measurements are crucial.
Properties
IUPAC Name |
2-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c20-18-7-5-16(6-8-18)19-4-2-1-3-17(19)15-22-11-9-21(10-12-22)13-14-23/h1-8,23H,9-15H2/i13D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGASXXNYJHWVQX-RYIWKTDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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